2-Benzylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
90210-57-4 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-8H,9H2 |
InChI Key |
OOLOAWZLPBDRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Benzylpyrimidine and Its Analogues
Direct Synthesis Approaches to the 2-Benzylpyrimidine Core
The direct construction of the this compound core often involves the formation of the key bond between the pyrimidine (B1678525) ring and the benzyl (B1604629) group. One common strategy involves the reaction of a pyrimidine precursor with a benzyl-containing reagent. For instance, the synthesis of 2,4-diamino-5-benzylpyrimidine can be achieved through the reaction of 2,4-diaminopyrimidine (B92962) with benzyl halides in the presence of a base. ontosight.ai This method represents a direct nucleophilic substitution where the pyrimidine acts as the nucleophile to displace the halide from the benzyl group.
Another direct approach involves the condensation of a benzyl-containing fragment with a three-carbon unit to form the pyrimidine ring. These methods are fundamental in creating the parent structure upon which further modifications can be built.
Synthetic Routes to Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of molecular properties. These routes can be broadly categorized by whether the pyrimidine ring is formed during the synthesis or functionalized after its initial construction.
Annulation reactions are powerful methods for constructing the pyrimidine ring from acyclic precursors. A notable example is the [3+3] annulation reaction of substituted benzamidines with 2-benzylidenemalononitriles. organic-chemistry.orgthieme-connect.com This method, mediated by a simple base like sodium carbonate (Na₂CO₃), provides an efficient route to 2-aryl-5-benzylpyrimidine-4,6-diamines in moderate to good yields. organic-chemistry.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by intramolecular cyclization. organic-chemistry.org This protocol is valued for its operational simplicity and its applicability to creating structurally complex molecules. researchgate.net
Other annulation strategies include copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles to yield 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Iridium-catalyzed multicomponent synthesis from amidines and alcohols also represents a modern approach to forming substituted pyrimidines through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
Table 1: Synthesis of 2-Aryl-5-benzylpyrimidine-4,6-diamines via [3+3] Annulation organic-chemistry.org
| Benzamidine Substituent | Benzylidenemalononitrile Substituent | Base/Solvent | Yield |
| 4-Methyl | H | Na₂CO₃ / Acetonitrile (B52724) | 78% |
| 4-Methoxy | H | Na₂CO₃ / Acetonitrile | 75% |
| 4-Chloro | H | Na₂CO₃ / Acetonitrile | 65% |
| H | 4-Chloro | Na₂CO₃ / Acetonitrile | 72% |
| H | 4-Methyl | Na₂CO₃ / Acetonitrile | 70% |
Functionalization of a pre-formed pyrimidine ring is a versatile strategy for diversification. Palladium-catalyzed C-H bond functionalization has been shown to be effective for benzyl-substituted aza-aromatic compounds. nih.gov In studies using benzylpyridine derivatives as a model, C-H acetoxylation occurs selectively at the ortho-position of the benzyl ring, directed by the nitrogen atom of the heterocycle. nih.gov Competition experiments have shown that a benzylpyrimidine substrate can effectively undergo this transformation. nih.gov
Another advanced method is a deconstruction–reconstruction strategy that allows for the net C-H functionalization of pyrimidines. nih.gov This process involves a ring-opening of the pyrimidine with an amine, followed by a ring-closing recyclization with an amidine, effectively replacing the C2-hydrogen with a new substituent. This has been used to introduce groups like a cyclopropyl (B3062369) moiety at the 2-position. nih.gov Furthermore, existing functional groups can be replaced; for example, a highly chemoselective Cu(II)-PTABS-promoted amination can be performed on pyrimidines containing halogen atoms. organic-chemistry.org
Introducing substituents onto the benzyl group is crucial for modulating biological activity. This is often achieved by employing appropriately substituted starting materials in the synthesis. For example, various 2,4-diamino-5-(substituted benzyl)pyrimidines have been synthesized by reacting a pyrimidine precursor with functionalized benzyl compounds. acs.orgnih.gov
One established route involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with various substituted phenols in an acidic medium to generate a series of 5-(4-hydroxybenzyl)pyrimidines with alkyl substituents on the benzyl ring. nih.gov Similarly, reacting pyrimidine intermediates with substituted benzyl bromides is a common strategy. frontiersin.org This approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzyl moiety, including chloro, fluoro, and trifluoromethyl groups. frontiersin.org
Table 2: Synthesis of Substituted Pyrimidine Derivatives via Benzylation frontiersin.org
| Pyrimidine Precursor | Benzyl Bromide Substituent | Base/Solvent | Product | Yield |
| 3-Methyl-6-chlorouracil | 3-Chloro | DIPEA / THF | 1-(3-chlorobenzyl)-3-methyl-6-chlorouracil | N/A |
| 3-Methyl-6-chlorouracil | 4-Fluoro | DIPEA / THF | 1-(4-fluorobenzyl)-3-methyl-6-chlorouracil | N/A |
| 3-Methyl-6-chlorouracil | 4-Nitro | DIPEA / THF | 1-(4-nitrobenzyl)-3-methyl-6-chlorouracil | N/A |
| 3-Methyl-6-chlorouracil | 4-(Trifluoromethyl) | DIPEA / THF | 1-(4-(trifluoromethyl)benzyl)-3-methyl-6-chlorouracil | N/A |
Condensation reactions are fundamental to the synthesis of heterocyclic compounds, involving the joining of two or more molecules with the elimination of a small molecule, such as water. ebsco.com The synthesis of 2-benzylthiopyrimidine derivatives can be accomplished through the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base. researchgate.net
A particularly useful method for creating 5-benzylpyrimidine (B13097380) derivatives is the acid-catalyzed condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols. nih.gov This reaction forms the C5-benzyl bond and introduces a hydroxyl group on the phenyl ring, which can be further modified. nih.gov In a broader context, condensation of an aldol (B89426) product with guanidine (B92328) in a basic medium is a known method to furnish a 2-aminopyrimidine (B69317) core structure. beilstein-journals.org These reactions highlight the versatility of condensation chemistry in building the desired molecular architecture.
Nucleophilic substitution is a key reaction type for the synthesis and functionalization of 2-benzylpyrimidines. ksu.edu.salibretexts.org It can be used to introduce the benzyl group onto the pyrimidine ring or to add other functional groups. A common approach is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine. For example, 2,4-dichloropyrimidine (B19661) derivatives can react with benzylamine (B48309) under basic conditions to introduce the benzyl group at one of the chloro-substituted positions. vulcanchem.com
This reactivity is also exploited to introduce substituents onto the pyrimidine ring itself. The nitrogen atoms of the pyrimidine ring can be alkylated via nucleophilic substitution, as demonstrated in the synthesis of N-alkylated-2-thiobenzylpyrimidines from their precursors in a basic medium. researchgate.net The synthesis of 2,4-diamino-5-benzylpyrimidine from 2,4-diaminopyrimidine and a benzyl halide is another example where the pyrimidine system acts as a nucleophile. ontosight.ai
Table 3: Examples of Nucleophilic Substitution in Benzylpyrimidine Synthesis
| Substrate | Nucleophile | Conditions | Product Type | Ref. |
| 2,4-Dichloropyrimidine derivative | Benzylamine | Basic (DIPEA) | Benzylated Pyrimidine | vulcanchem.com |
| 2-Benzylthiopyrimidine derivative | Alkyl/Aryl Halide | Basic | N-substituted-2-benzylthiopyrimidine | researchgate.net |
| 2,4-Diaminopyrimidine | Benzyl Halide | Basic | 5-Benzyl-2,4-diaminopyrimidine | ontosight.ai |
| 3-Methyl-6-chlorouracil | Morpholine (B109124) | Basic (K₂CO₃/Et₃N) | 6-Morpholinopyrimidine | frontiersin.org |
Oxidative Annulation Reactions
Oxidative annulation reactions represent a powerful and efficient strategy for the construction of the pyrimidine core. These reactions often proceed through the formation of carbon-carbon and carbon-nitrogen bonds in a single step, utilizing an oxidant to drive the aromatization of the heterocyclic ring.
A notable approach involves the K₂S₂O₈-facilitated oxidative annulation. In this method, the activation of acetophenone-formamide conjugates leads to the formation of 4-arylpyrimidines. organic-chemistry.org This process highlights the utility of potassium persulfate as an effective oxidant in pyrimidine synthesis. Another strategy employs a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org
Furthermore, a [3+3] annulation of amidines with saturated ketones has been developed, facilitated by 4-HO-TEMPO and a copper catalyst. rsc.org This reaction proceeds via a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. rsc.org The direct β-C(sp³)–H functionalization of saturated ketones is a key feature of this methodology. rsc.org An alternative [3+3] annulation protocol involves the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines, mediated by sodium carbonate, to afford 2-aryl-5-benzylpyrimidine-4,6-diamines. researchgate.net
More broadly, oxidative annulation can be seen in the synthesis of related heterocyclic systems. For instance, chloranil (B122849) has been used as a recyclable oxidant in the oxidative annulation of o-allylanilines to produce 2,4-diarylquinolines. organic-chemistry.org Similarly, Rh(III)-catalyzed oxidative [4+2] annulation of 2-arylquinoxalines with allyl alcohols provides a route to functionalized benzo[a]phenazines. rsc.org These examples, while not directly producing this compound, showcase the versatility of oxidative annulation in heterocyclic synthesis.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Cross-coupling reactions are indispensable tools for the synthesis of this compound and its analogues, allowing for the formation of carbon-carbon bonds with high precision and functional group tolerance. The Sonogashira and Suzuki-Miyaura reactions are particularly prominent in this context.
The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction proceeds under mild conditions, often at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org Variations of this reaction exist, including copper-free versions and the use of nickel catalysts for coupling non-activated alkyl halides. wikipedia.org For instance, a highly efficient method for the synthesis of 2-amino-3-alkynylpyridines utilizes a palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide. wikipedia.org First reported by Akira Suzuki in 1979, this reaction is widely used for creating carbon-carbon single bonds. wikipedia.org It is instrumental in the synthesis of a variety of pyrimidine derivatives. For example, 4-arylpyrimidines can be synthesized through a Suzuki-Miyaura cross-coupling following an ultrasound-promoted tosylation of 4-pyrimidinols. organic-chemistry.org A series of pyrimidine derivatives have been synthesized via the Suzuki cross-coupling reaction of a 6-chloro-pyrimidine with various arylboronic acids, using Pd(PPh₃)₄ as the catalyst. nih.gov This reaction has also been applied to the synthesis of 2-aryldihydropyrimidines through a palladium-catalyzed/copper-mediated reaction of 1-Boc-2-methylthio-dihydropyrimidines with organostannane reagents. rsc.org An efficient Suzuki-Miyaura reaction has also been developed for unprotected ortho-bromoanilines, demonstrating its robustness on a gram scale. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. For pyrimidine synthesis, several mechanistic pathways have been elucidated.
In the base-facilitated intermolecular oxidative C-N bond formation between allylic compounds and amidines, the reaction proceeds to form polysubstituted pyrimidines under an oxygen atmosphere. rsc.org This method is noted for its high efficiency and environmental sustainability. rsc.org The synthesis of pyrimidines from amidines and various alcohols catalyzed by PN₅P-Ir-pincer complexes involves a series of condensation and dehydrogenation steps to form the characteristic C-C and C-N bonds. rsc.org
For the TEMPO-mediated synthesis of pyrimidine analogs from carbonyl compounds and amidines, the proposed mechanism involves a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. rsc.org In the case of the inverse electron demand Diels-Alder (IEDDA) reaction for synthesizing highly functionalized pyrimidines, the mechanism is believed to proceed through a stepwise inverse electron demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder (rDA) reaction with the elimination of water. rsc.org
Optimization of Reaction Conditions for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale production necessitates the optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.
A general and scalable synthesis of 2-aryl and 2-alkyl pyrimidines has been developed using an efficient SₙAr approach that avoids precious metal catalysts and operates at room temperature. organic-chemistry.org This method utilizes aryl, heteroaryl, and alkyl magnesium halides as nucleophiles and is compatible with large-scale production. organic-chemistry.org The use of a tert-butyl sulfone as an activating group is particularly effective. organic-chemistry.org
The optimization process often involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading. whiterose.ac.uk Methodologies like "one-factor-at-a-time" (OFAT) and "design of experiments" (DoE) are employed to identify the optimal conditions. whiterose.ac.uk For instance, in the development of a flow process for the synthesis of benzotriazoles, reaction conditions were optimized by screening different solvents and residence times to achieve high yields. core.ac.uk The scalability of this reaction was subsequently demonstrated. core.ac.uk
In another example, the optimization of a Suzuki-Miyaura cross-coupling on unprotected ortho-bromoanilines involved screening various palladium catalysts, ligands, bases, and solvents to improve the yield of the desired product from an initial 11% to significantly higher levels. nih.gov This systematic approach is fundamental to developing robust and scalable synthetic protocols.
Chemical Reactivity and Transformation Studies of 2 Benzylpyrimidine Scaffolds
Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. The ring's nitrogen atoms withdraw electron density, deactivating the carbon atoms (C-4, C-5, and C-6) towards attack by electrophiles. Electrophilic substitution, such as nitration or halogenation, typically requires harsh conditions and often results in low yields, unless the ring is activated by electron-donating groups. bhu.ac.in For instance, the presence of amino groups, as in 2,4-diaminopyrimidine (B92962) derivatives, significantly activates the ring, directing electrophilic substitution to the 5-position. nih.gov
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution can occur on the ring carbons, particularly if a good leaving group is present at the 2-, 4-, or 6-positions. While 2-benzylpyrimidine itself lacks an easily displaceable group on the ring carbons, its derivatives can undergo such reactions.
The nitrogen atoms of the pyrimidine ring can also act as sites for nucleophilic reactions, specifically alkylation. Studies on related 2-benzylthiopyrimidines have shown that N-alkylation can occur on the ring nitrogen in a basic medium. researchgate.net Similarly, the nitrogen atoms in pyrimidinedione scaffolds are readily alkylated or arylated under basic conditions. nih.gov The only reported preparation of the unsubstituted pyrimido[1,2-a]indole (B3349944) involves the cyclization of this compound 1-oxide, a transformation that highlights the reactivity of a modified pyrimidine ring. thieme-connect.de
Reactions Involving the Benzyl (B1604629) Side Chain (e.g., Oxidation, Reduction, Substitution)
The benzyl side chain offers a contrasting site of reactivity compared to the pyrimidine ring. This substituent consists of a methylene (B1212753) bridge (-CH2-) and a phenyl group, both of which can undergo various transformations.
Oxidation: The benzylic carbon is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the methylene group to a carbonyl, potentially leading to the formation of 2-benzoylpyrimidine (B1279329) or, with further oxidation, cleaving the bond to form pyrimidine-2-carboxylic acid. youtube.comsolubilityofthings.com The Corey-Kim oxidation provides a method for converting primary alcohols to aldehydes, a reaction that could be applied if the benzyl group were first hydroxylated. ambeed.com
Reduction: The phenyl ring of the benzyl group can be reduced under catalytic hydrogenation conditions, although this often requires forcing conditions that might also affect the pyrimidine ring. A more common transformation is the reduction of substituents on the phenyl ring. For example, a nitro group introduced onto the phenyl ring can be readily reduced to an amino group using reagents like palladium on charcoal with hydrazine (B178648) or metal-acid systems. youtube.comepo.org
Substitution: The benzyl side chain can undergo both nucleophilic and electrophilic substitution reactions.
Benzylic Substitution: The benzylic protons can be abstracted to form a carbanion or undergo free-radical reactions. For example, free-radical bromination can introduce a bromine atom at the benzylic position, which can then be displaced by a variety of nucleophiles in SN2 reactions to introduce groups like hydroxyls, nitriles, or amines. youtube.comorganic-chemistry.orgwikipedia.org While benzyl halides are typically primary and favor SN2 reactions, the resonance stabilization of the resulting benzyl carbocation can also allow for SN1 reactions under certain conditions. pearson.com
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration or sulfonation. masterorganicchemistry.com The pyrimidine ring acts as a deactivating group, making the attached phenyl ring less reactive than toluene (B28343) but directing substitution to the ortho and para positions.
A summary of potential reactions on the benzyl side chain is presented below.
| Reaction Type | Reagent/Condition | Product Type |
| Oxidation | KMnO4, heat | Carbonyl (ketone) or Carboxylic acid |
| Reduction | H2, Pd/C (on nitro-substituted phenyl) | Amine |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), light | Benzylic bromide |
| Nucleophilic Substitution | Nucleophile (e.g., OH-, CN-) on benzylic halide | Substituted benzyl group |
| Electrophilic Substitution | HNO3/H2SO4 | Nitro-substituted phenyl ring |
Functional Group Interconversions and Derivatization
Functional group interconversions (FGIs) are crucial for synthesizing derivatives of the this compound scaffold. solubilityofthings.commit.eduub.edu These transformations modify existing functional groups on either the pyrimidine ring or the benzyl side chain, enabling the creation of diverse molecular libraries.
A common strategy involves the use of a 2-thioxopyrimidine intermediate, which can be synthesized by condensing a β-ketoester with thiourea. mdpi.com The resulting 2-thioxo group can be alkylated to form a 2-(alkylthio)pyrimidine. This alkylthio group is a versatile handle; for example, a 6-(methylthio) group on a related pyrimidine was easily removed with Raney nickel to yield the unsubstituted product. drugbank.com
Derivatization can also be achieved by introducing new functional groups onto the scaffold. For instance, a sulfonamide moiety can be introduced at the 5-position of the pyrimidine ring by reacting 2-aminopyrimidine-5-sulfonyl chloride with an appropriate amine, such as benzylamine (B48309). vulcanchem.com
The table below details some key functional group interconversions applicable to the this compound system.
| Starting Group | Reagent(s) | Resulting Group | Ring/Side Chain |
| 2-Thioxo | Alkyl halide, base | 2-Alkylthio | Pyrimidine Ring |
| 2-Alkylthio | Raney Nickel | Hydrogen (desulfurization) | Pyrimidine Ring |
| Pyrimidine-5-sulfonyl chloride | Benzylamine | Pyrimidine-5-(N-benzyl)sulfonamide | Pyrimidine Ring |
| Phenyl-Nitro | H2, Pd/C or Fe/HCl | Phenyl-Amino | Benzyl Side Chain |
| Primary Alcohol | TsCl, pyridine; then NaCN, DMSO | Nitrile | Side Chain |
Comparative Reactivity Studies with Related Pyrimidine Systems
The reactivity of the this compound scaffold is best understood when compared with related heterocyclic systems.
Comparison with other 2-Substituted Pyrimidines: The nature of the substituent at the 2-position significantly influences the ring's reactivity. The benzyl group is generally considered to be weakly electron-donating by induction but can participate in resonance. Compared to a simple 2-methylpyrimidine, the larger steric bulk of the benzyl group may hinder the approach of reagents to the adjacent ring nitrogens or the C-6 position. In contrast, a 2-chloropyrimidine (B141910) would be much more susceptible to nucleophilic aromatic substitution at the C-2 position.
Comparison with other Benzyl-Substituted Pyrimidines: The position of the benzyl group on the pyrimidine ring is critical. In 6-benzylpyrimidine-2,4(1H,3H)-dione, the benzyl group enhances lipophilicity and influences reactivity at the keto groups and ring nitrogens. When the benzyl group is at the 5-position, as in 5-benzyl-2,4-diaminopyrimidine, its electronic and steric influence is primarily directed towards the adjacent C-4 and C-6 positions of the pyrimidine ring. smolecule.com
Comparison with Activated and Deactivated Systems: The reactivity of this compound stands in contrast to pyrimidine systems bearing strong electron-donating or electron-withdrawing groups. For example, 2,4-diaminopyrimidines are highly activated towards electrophilic attack at the 5-position. nih.govontosight.ai Conversely, a pyrimidine ring substituted with multiple strong electron-withdrawing groups would be even more susceptible to nucleophilic attack and addition reactions. The benzyl group provides a moderate level of influence, allowing for a balance of reactivity at both the heterocyclic core and the side chain.
Structural Modifications and Structure Activity/property Relationship Sar/spr Elucidations
Systematic Derivatization of the 2-Benzylpyrimidine Skeleton
The derivatization of the this compound core is a key strategy for modulating its physicochemical and pharmacological profiles. This involves introducing various substituents at different positions on both the pyrimidine (B1678525) and benzyl (B1604629) rings, as well as modifying the core structure itself.
Modifications to the pyrimidine ring have been shown to significantly impact the biological activity of this compound derivatives. The electronic and steric properties of substituents at positions 2, 4, 5, and 6 of the pyrimidine ring are critical determinants of their interaction with biological targets. nih.govmdpi.com
At the C-2 position, the introduction of different heterocyclic groups has been explored. For instance, in a series of cholinesterase inhibitors, a five-membered pyrrolidine (B122466) ring at C-2 provided superior potency and selectivity compared to a six-membered morpholine (B109124) ring. nih.gov The presence of polar functional groups at the C-2 position, such as in methylpiperazine, sulfoxide, or sulfone derivatives, has been linked to enhanced inhibition of AChE-promoted Aβ aggregation, suggesting that these groups can form favorable interactions within the polar pockets of the enzyme's active site. nih.gov In another study focused on HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the introduction of an arylalkylthio group at the C-2 position was a key feature. mdpi.com
Substitutions at the C-4 and C-6 positions are also influential. In the context of cholinesterase inhibitors, the nature of the substituent at the C-4 position, such as an N-benzyl group, modulates inhibitory activity. nih.gov For HIV-1 NNRTIs, the C-6 position is often substituted with a benzyl group, and modifications on this benzyl ring are crucial for activity. mdpi.com Furthermore, halogenation at the C-5 position, specifically with iodine, has been shown to be important for improving anti-HIV-1 activity by forming an interaction with the carbonyl group of the Tyr181 residue in the reverse transcriptase enzyme. mdpi.com
The following table summarizes the impact of various substitutions on the pyrimidine ring on the biological activity of this compound analogs.
| Position | Substituent | Effect on Biological Activity | Reference |
| C-2 | Pyrrolidine | Superior AChE inhibition compared to morpholine | nih.gov |
| C-2 | Methylpiperazine | Good activity against hAChE-induced Aβ aggregation | nih.gov |
| C-2 | Arylalkylthio | Essential for anti-HIV-1 RT activity | mdpi.com |
| C-4 | N-Benzylamine | Modulates cholinesterase inhibition | nih.gov |
| C-5 | Iodine | Improves anti-HIV-1 activity by interacting with Tyr181 | mdpi.com |
| C-6 | Substituted Benzyl | Crucial for anti-HIV-1 RT activity | mdpi.com |
Alterations to the benzyl group of the this compound core are a common strategy to fine-tune biological activity. The introduction of various substituents on the phenyl ring of the benzyl moiety can significantly affect the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interactions with target proteins.
For instance, in the development of anti-inflammatory agents, replacing the benzyl moiety with other hydrophobic functional groups has been found to enhance activity. rsc.org In the context of dihydrofolate reductase (DHFR) inhibitors, lipophilic substitutions on the benzylic part of 2,4-diamino-5-benzylpyrimidines have led to potent inhibitors of atypical mycobacterial strains. nih.gov
More specific modifications have been explored to improve potency and selectivity. The introduction of ω-carboxyalkoxy or ω-carboxy-1-alkynyl groups onto the benzyl ring of 2,4-diamino-6-(benzyl)pyrido[2,3-d]pyrimidines has been investigated. nih.gov One such derivative, 2,4-diamino-5-methyl-6-[2'-(5-carboxy-1-butynyl)-5'-methoxy]benzyl]pyrimidine, demonstrated significantly greater potency against Pneumocystis carinii DHFR compared to the established drug piritrexim. nih.gov Similarly, another compound, 2,4-diamino-5-[3'-(4-carboxy-1-butynyl)-4'-bromo-5'-methoxybenzyl]pyrimidine, was found to be a potent and selective inhibitor of Mycobacterium avium DHFR. nih.gov
The table below illustrates the effects of specific substitutions on the benzyl moiety.
| Compound Class | Benzyl Moiety Substitution | Target | Outcome | Reference |
| 2,4-Diamino-5-benzylpyrimidines | Lipophilic groups | Mycobacteria | Strong inhibitors of atypical strains | nih.gov |
| 2,4-Diamino-6-(benzyl)pyrido[2,3-d]pyrimidines | 2'-(5-carboxy-1-butynyl)-5'-methoxy | P. carinii DHFR | 20-fold greater potency than piritrexim | nih.gov |
| 2,4-Diamino-5-benzylpyrimidines | 3'-(4-carboxy-1-butynyl)-4'-bromo-5'-methoxy | M. avium DHFR | Potent and selective inhibition | nih.gov |
The introduction of alkyl or aryl groups on the nitrogen atoms of the pyrimidine ring or its substituents, known as N-alkylation and N-arylation, represents another important avenue for structural modification. These modifications can alter the compound's solubility, basicity, and ability to form hydrogen bonds, which in turn affects its pharmacokinetic and pharmacodynamic properties.
A study on 2-benzylthiopyrimidine derivatives investigated the effect of introducing substituents on the nitrogen at position-1 of the pyrimidine ring. researchgate.net The initial 2-benzylthiopyrimidine compounds showed no minimum inhibitory concentration (MIC) against E. coli or S. aureus. However, subsequent N-alkylation or N-arylation of these compounds led to derivatives with antibacterial activity, particularly against S. aureus. researchgate.net This indicates that N-alkylation/arylation can enhance the antibacterial efficacy of certain this compound scaffolds. researchgate.net The synthesis of these N-alkylated/arylated compounds was achieved through a nucleophilic substitution reaction on the nitrogen in a basic medium. researchgate.net
General synthetic strategies for N-alkylation of aminopyrimidines include direct reaction with alcohols in the presence of a catalyst system like [Cp*IrCl2]2/NaOH, which offers a green and atom-efficient method. rsc.org The N-alkylation of alcohols with amines over solid catalysts such as niobium oxide has also been explored as an environmentally benign approach. sioc-journal.cn For N-arylation, palladium-catalyzed methods have been developed for the sequential arylation of primary amines to produce alkyldiarylamines. cmu.edu
The creation of hybrid molecules, which covalently link two or more pharmacophores into a single chemical entity, is an emerging strategy in drug design to address challenges like drug resistance. conicet.gov.armdpi.com The this compound motif has been successfully incorporated into such hybrid systems.
One approach involves creating hybrids of benzylpyrimidines and fluoroquinolones (FQs), two classes of antibiotics with broad-spectrum activity. conicet.gov.ar By overlapping the pharmacophores of these two drug classes, it is possible to develop chimeric molecules with potentially improved properties. conicet.gov.ar Another example is the development of pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer therapy. nih.gov In these hybrids, the pyrimidine and quinolone scaffolds are connected via different linkers, and the nature and substitution pattern of the linker have been shown to be crucial for inhibitory activity. nih.gov For instance, U-shaped hybrids with a 1,2-substitution pattern on the linker exhibited much better inhibitory IC50 values than those with a 1,4-substitution pattern. nih.gov
Furthermore, pyrimidine derivatives have been hybridized with other heterocyclic systems, such as a pyrazolyl scaffold, to create potent and selective inhibitors of COX-2. rsc.org These findings highlight the potential of using the this compound core as a building block in the design of novel hybrid compounds with diverse therapeutic applications.
Influence of Substituents on Molecular Interactions
The specific substituents on the this compound scaffold dictate the types and strengths of molecular interactions it can form with its biological target, such as an enzyme or receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the compound's biological activity.
In the case of 2-arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-ones as HIV-1 NNRTIs, specific molecular interactions have been identified. mdpi.com The N-3-H of the pyrimidine ring forms a crucial hydrogen bond with the amino acid residue Lys101 in the hydrophobic pocket of the reverse transcriptase. mdpi.com An iodo substituent at the C-5 position can form an additional bond with the carbonyl of Tyr181, which significantly impacts activity by strengthening the interaction. mdpi.com Moreover, the introduction of an oxygen atom on the C-2 side chain can lead to the formation of another hydrogen bond with Tyr318. mdpi.com Hydrophobic forces between the aryl moieties at C-2 and C-6 and residues like Tyr181, Tyr188, and Phe227 are also important for binding. mdpi.com
For 2,4-disubstituted pyrimidine derivatives acting as cholinesterase inhibitors, the presence of polar functional groups at the C-2 position is thought to enable favorable binding within the polar pockets of the AChE active site. nih.gov In a different class of compounds, conformationally restricted analogues of trimethoprim (B1683648), molecular modeling suggested that decreased activity was due to steric hindrance, or crowding, within the enzyme's active site caused by the additional atoms used to restrict the conformation. nih.gov
These examples demonstrate that a deep understanding of how substituents influence molecular interactions is key to the rational design of more potent and selective this compound-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. mdpi.com For this compound derivatives, QSAR studies have provided valuable insights for the design of new, more potent analogues.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 2,4-diamino-5-(substituted-benzyl)pyrimidine derivatives that inhibit Escherichia coli dihydrofolate reductase (DHFR). nih.gov These analyses generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish activity. For the trimethoprim analogues studied, the CoMFA and CoMSIA models revealed that substituting electronegative groups at the first and second positions of the R2 substitution, along with an electropositive group at the third position, significantly increases the potency of the derivatives. nih.gov
In addition to 3D-QSAR, 4D-QSAR analysis has also been employed for 2,4-diamino-5-benzylpyrimidines. mdpi.comajrconline.org 4D-QSAR extends the 3D models by considering the conformational flexibility of the molecules and the different ways they can align within a receptor binding site. mdpi.com This approach has been used to identify and rank the importance of pharmacophore sites on the inhibitors that most influence their inhibitory potency. mdpi.com For substituted 2,4-diamino-5-benzylpyrimidine inhibitors of E. coli DHFR, 4D-QSAR analysis highlighted that grid cells near the 2-amino group of the pyrimidine ring were crucial for the inhibitory profile. mdpi.com
These QSAR studies provide a rational framework for understanding the structural requirements for biological activity and guide the synthesis of new this compound derivatives with improved affinity and efficacy. nih.gov
Conformational Dynamics and Steric Effects in Derivatives
The three-dimensional arrangement of atoms in this compound derivatives, and the ease with which they can interconvert, are critical factors influencing their physical, chemical, and biological properties. This section delves into the conformational dynamics and the steric effects that govern the spatial orientation of the benzyl and pyrimidine rings, as well as the impact of substituents on these dynamics.
The flexibility of this compound derivatives primarily arises from the rotation around the single bond connecting the methylene (B1212753) bridge and the pyrimidine ring, as well as the bond between the methylene bridge and the phenyl ring. The relative orientation of these two aromatic systems is described by torsion or dihedral angles. The interplay of electronic and steric effects dictates the preferred conformations and the energy barriers to rotation between them.
Research Findings on Conformational Preferences and Rotational Barriers
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique used to probe the dynamics of conformational interchange. For tertiary enamides with N-benzyl groups, the barrier to rotation around the N-alkenyl bond can be measured by observing the coalescence of signals from diastereotopic protons of the benzylic CH2 group upon heating. acs.org While a direct measurement for this compound is not extensively reported, studies on related N-benzoyl pyrrolidine and piperidine (B6355638) derivatives show rotational barriers for the C-N amide bond in the range of 15-23 kcal/mol. researchgate.net For some N-benzyl enamides, the rotational barrier around the N-alkenyl bond has been determined to be between 9.3 and 18.6 kcal/mol, depending on the substitution pattern which influences steric congestion. acs.org
The electron-withdrawing nature of the pyrimidine ring can also influence the rotational barrier. In a study of 4-methyl-2-phenylpyrimidine-N-acylhydrazone derivatives, the electron-withdrawing character of the pyrimidine ring was found to increase the rotational barrier of the C-N amide bond. mdpi.comsemanticscholar.org This effect, combined with steric hindrance from ortho-substituents, can lead to the existence of stable conformers. mdpi.comsemanticscholar.org
The Role of Steric Hindrance and the Ortho Effect
Steric hindrance plays a pivotal role in determining the conformational landscape of this compound derivatives, particularly when substituents are introduced at positions ortho to the benzyl group on either the pyrimidine or the phenyl ring. The "ortho effect" is a well-documented phenomenon where a bulky group at the ortho position can force an adjacent functional group to rotate out of the plane of the aromatic ring to relieve steric strain. vedantu.comcgchemistrysolutions.co.in This out-of-plane rotation disrupts the π-orbital overlap between the substituent and the aromatic ring, a phenomenon known as steric inhibition of resonance. cgchemistrysolutions.co.in
In the context of this compound, an ortho-substituent on the phenyl ring would create steric clashes with the pyrimidine ring, forcing the phenyl group to adopt a non-coplanar orientation. This would, in turn, affect the electronic communication between the two ring systems. Similarly, a bulky substituent on the pyrimidine ring adjacent to the benzyl group would have a similar effect.
Crystal structure analysis of N-benzyl-4-methyl-6-phenyl-pyrimidin-2-amine reveals a dihedral angle of 80.33 (6)° between the pyrimidine ring and the N-bonded phenyl ring, indicating a significantly twisted conformation in the solid state. mdpi.com This large dihedral angle is a direct consequence of minimizing steric repulsion between the two rings.
Molecular dynamics (MD) simulations are another powerful tool to explore the conformational space of flexible molecules. rsc.org By simulating the movement of atoms over time, MD can provide a distribution of dihedral angles, revealing the most populated (lowest energy) conformations and the transitions between them. rsc.orgresearchgate.netnih.gov
Data on Rotational Barriers and Dihedral Angles
The following table summarizes findings on rotational barriers and dihedral angles for compounds related to this compound, illustrating the impact of structure on conformational dynamics.
| Compound/Derivative Class | Parameter | Value | Method | Reference |
| N-benzyl enamides | Rotational Barrier (ΔG⧧298) | 9.3 - 18.6 kcal/mol | VT ¹H NMR | acs.org |
| N-benzoyl pyrrolidine/piperidine derivatives | Rotational Barrier (C-N amide) | 15 - 23 kcal/mol | Dynamic NMR | researchgate.net |
| N-benzyl-4-methyl-6-phenyl-pyrimidin-2-amine | Dihedral Angle (Pyrimidine-Phenyl) | 80.33 (6)° | X-ray Crystallography | mdpi.com |
| 4-methyl-2-phenylpyrimidine-N-acylhydrazone | Rotational Barrier (C-N amide) | Increased by ortho-substituents | Dynamic NMR | mdpi.comsemanticscholar.org |
Advanced Applications of 2 Benzylpyrimidine and Its Derivatives in Chemical Sciences
Coordination Chemistry and Ligand Design
The structural features of 2-benzylpyrimidine, particularly the presence of nitrogen atoms within the pyrimidine (B1678525) ring, make it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms act as Lewis basic sites, readily donating their lone pair of electrons to form coordinate bonds with a variety of metal ions. The benzyl (B1604629) group attached at the 2-position offers steric and electronic tunability, influencing the properties and reactivity of the resulting metal complexes.
Synthesis of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes incorporating this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and time, are crucial factors that determine the final structure and composition of the complex.
For instance, derivatives like 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, also known as trimethoprim (B1683648) (TMP), have been successfully used to synthesize complexes with various transition metals. The general procedure involves dissolving the ligand and the metal salt, such as a metal chloride, in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. nih.govajol.info This method has yielded complexes with Cu(II), Co(II), Cr(III), Au(III), Ru(III), and Ir(III). ajol.inforesearchgate.net In many cases, the ligand coordinates to the metal center in a 1:2 (metal:ligand) ratio, forming mononuclear complexes. researchgate.netbhu.ac.in
Another example involves a more complex pentadentate ligand, bpy2PYMe, which contains a central pyrimidine unit. Its metal complexes with Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) were synthesized to investigate their catalytic properties. rsc.org The synthesis generally involves reacting the ligand with the corresponding metal salt in a suitable solvent. rsc.org
Table 1: Examples of Synthesized Metal Complexes with Pyrimidine-Based Ligands
| Ligand | Metal Ion | Molar Ratio (Metal:Ligand) | Solvent | Resulting Complex Formula (Proposed) | Reference |
|---|---|---|---|---|---|
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (TMP) | Cu(II) | 1:1 | Methanol | [Cu(TMP)Cl₂] | researchgate.net |
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (TMP) | Co(II) | 1:2 | Methanol | [Co(TMP)₂Cl₂] | researchgate.net |
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (TMP) | Cr(III) | 1:2 | Methanol | [Cr(TMP)₂Cl₂]Cl | researchgate.net |
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (TMP) | Au(III) | 1:2 | Methanol | [Au(TMP)₂Cl₂]Cl | ajol.info |
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (TMP) | Ru(III) | 1:2 | Methanol | [Ru(TMP)₂Cl₂]Cl | ajol.info |
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (TMP) | Ir(III) | 1:2 | Methanol | [Ir(TMP)₂Cl₂]Cl | ajol.info |
Characterization of Metal-Ligand Coordination Modes
The coordination of this compound-based ligands to metal centers is elucidated through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative. The coordination of the pyrimidine nitrogen to the metal ion typically results in a shift of the C=N stretching vibration bands to lower or higher frequencies in the complex's spectrum compared to the free ligand. sysrevpharm.org New bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. sysrevpharm.orgmdpi.com
For ligands like trimethoprim, where amino groups are present, shifts in the N-H stretching or bending vibrations can also indicate their involvement in coordination. ajol.info In many documented cases, trimethoprim acts as a bidentate ligand, coordinating through the nitrogen atoms of its amino groups. ajol.info
Table 2: Spectroscopic Data for Characterizing Metal-Ligand Coordination
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Shift in C=N stretching frequency | Coordination of pyrimidine ring nitrogen | sysrevpharm.org |
| Infrared (IR) Spectroscopy | Appearance of new bands in the 400-600 cm⁻¹ region | Formation of Metal-Nitrogen (M-N) bonds | sysrevpharm.orgmdpi.com |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions or metal-ligand charge transfer | mdpi.com |
| ¹H NMR Spectroscopy | Shifts in the chemical shifts of protons near the coordination site | Confirmation of ligand coordination in solution | researchgate.net |
Role in Catalytic Processes
Metal complexes derived from this compound and its analogs have shown promise as catalysts in various chemical transformations. The combination of a redox-active metal center with a tunable ligand framework allows for the design of efficient and selective catalysts.
A notable example is the use of a cobalt(II) complex with the pentadentate ligand bpy2PYMe for catalytic proton reduction to produce hydrogen (H₂). rsc.org This process is crucial for developing technologies for solar fuel production. The cobalt complex demonstrated catalytic activity in both electrocatalytic and photocatalytic systems. rsc.org Under aqueous photocatalytic conditions, using [Ru(bpy)₃]²⁺ as a photosensitizer, turnover numbers as high as 1630 were achieved, with the catalyst's stability being the limiting factor. rsc.org The study highlighted the beneficial synergy between a redox-active metal and a redox-active ligand in minimizing the overpotential required for the reaction. rsc.org
In other applications, transition metal complexes have been investigated as catalysts for oxidation reactions. For instance, various metal(II) complexes have been used to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) using hydrogen peroxide as a green oxidant. mdpi.com The catalytic efficiency was found to depend on the specific metal ion, with some complexes achieving high product yields. mdpi.com These findings suggest that pyrimidine-based ligands can be used to develop catalysts for a range of organic transformations. scirp.orgorientjchem.org
Supramolecular Chemistry and Molecular Assembly
Beyond the formation of discrete metal complexes, this compound derivatives are valuable building blocks in supramolecular chemistry. Their ability to engage in a variety of non-covalent interactions allows for the construction of highly organized, multi-component assemblies.
Non-Covalent Interactions in this compound Systems
The assembly of supramolecular structures is governed by a subtle interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonds. wikipedia.orgscielo.org.mx In systems containing this compound, the aromatic pyrimidine and benzyl rings are prime candidates for π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align.
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the process by which a host molecule selectively binds a specific guest molecule through non-covalent interactions. wikipedia.org The well-defined structures and functional groups of this compound derivatives make them suitable components for designing synthetic receptors in host-guest chemistry. nih.gov
A host molecule containing a this compound unit could utilize its aromatic surfaces to create a hydrophobic cavity suitable for binding complementary guest molecules. The binding can be driven by a combination of hydrophobic effects and specific π-π or hydrogen bonding interactions. wikipedia.orgescholarship.org For example, a larger supramolecular cage or cyclophane incorporating this compound moieties could encapsulate small aromatic guests. nih.gov The selectivity of such a host-guest system would depend on the size, shape, and electronic complementarity between the host's cavity and the guest molecule. nih.govescholarship.org
This principle is demonstrated in the broader field of supramolecular chemistry, where hosts like cyclodextrins and metal-organic frameworks (MOFs) are used for molecular recognition and delivery applications. thno.orgrsc.org By analogy, functionalized this compound ligands can be incorporated into MOFs, creating ordered porous materials with tailored recognition sites for specific molecules, such as H₂O₂. rsc.org The dynamic and reversible nature of these non-covalent host-guest interactions allows for applications in sensing, separations, and controlled release systems. escholarship.orgthno.org
Self-Assembly and Directed Assembly Processes
The molecular architecture of this compound and its derivatives, featuring the aromatic benzyl group and the nitrogen-containing pyrimidine ring, provides key functionalities for directing self-assembly. These processes are governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking, leading to the formation of ordered supramolecular structures.
Research into related pyrimidine derivatives, such as ureidopyrimidinones (UPy) and triaminopyrimidines, offers significant insight into the mechanisms available to benzylpyrimidine systems. Ureidopyrimidinone derivatives, for instance, are well-known to undergo supramolecular polymerization through the formation of strong quadruple hydrogen bonds. sioc-journal.cn Similarly, the self-assembly of molecules containing triaminopyrimidine and barbituric acid moieties is directed by specific and predictable hydrogen bonding patterns. capes.gov.br
The primary driving forces for the self-assembly of benzylpyrimidine derivatives are:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors. Derivatives with amino or hydroxyl substitutions, such as 2,4-diamino-5-benzylpyrimidine, introduce potent hydrogen bond donor sites. These interactions can create robust and directional links between molecules, forming one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govresearchgate.netmdpi.com The specific arrangement and resulting crystal packing are highly dependent on the precise location of hydrogen atoms and the protonation state of the pyrimidine ring. nih.gov
π-π Stacking: The electron-rich benzyl ring and the electron-deficient pyrimidine ring can engage in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, contribute significantly to the stabilization and ordering of the assembled structures, often arranging the molecules in a parallel or offset fashion.
The interplay between these forces allows for the directed assembly of molecules into predictable patterns. Computational studies on similar systems have helped differentiate between assembly pathways, such as isodesmic (where the energy of adding a monomer is constant) and cooperative (where the addition of a monomer becomes more favorable as the polymer grows). rsc.org This understanding is crucial for designing complex supramolecular architectures from benzylpyrimidine-based units.
Table 1: Intermolecular Interactions in Pyrimidine Derivative Self-Assembly
| Interacting Moiety | Type of Interaction | Role in Assembly | Representative Derivatives |
| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Forms directional bonds with donor groups (e.g., -NH₂, -OH). capes.gov.brnih.gov | 2,4-Diamino-5-benzylpyrimidine |
| Amino/Hydroxyl Groups | Hydrogen Bond Donor | Complements acceptor sites on adjacent molecules to form networks. researchgate.netmdpi.com | 2,4,6-Triaminopyrimidine (B127396) |
| Benzyl and Pyrimidine Rings | π-π Stacking | Stabilizes the supramolecular structure through aromatic interactions. | This compound |
| Ureido Group | Quadruple Hydrogen Bonding | Drives strong, linear supramolecular polymerization. sioc-journal.cn | Ureidopyrimidinone (UPy) |
Integration into Polymer Gels and Networks
The unique chemical properties of the benzylpyrimidine scaffold allow for its successful integration into polymer structures, creating materials with enhanced thermal and mechanical properties. These units can be incorporated either into the polymer backbone or as pendant groups, where they can influence the polymer's architecture and facilitate the formation of cross-linked gels and networks. mdpi.com
One approach involves using pyrimidine derivatives with multiple reactive sites, such as 2,4,6-triaminopyrimidine (TAP), as a monomer in polymerization reactions. Studies on the synthesis of hyperbranched polyimides using TAP demonstrated that the pyrimidine nuclei could be successfully introduced into the main chain of the polymers. tandfonline.comtandfonline.com The incorporation of the rigid and polar pyrimidine units was found to improve the solubility and thermal stability of the resulting polyimides. tandfonline.com Interestingly, in some polyimide syntheses, the lower reactivity of one of the amino groups on the pyrimidine ring helped to prevent premature gelation during polymerization, allowing for the formation of soluble, high-performance polymers. tandfonline.comtandfonline.com
In other research, pyrimidine-containing phthalonitrile (B49051) monomers have been synthesized and polymerized to create high-performance thermosetting resins. researchgate.net These materials form highly cross-linked networks upon curing at high temperatures. The resulting polymers exhibit outstanding properties desirable for advanced applications, as detailed in the table below.
Table 2: Properties of a Pyrimidine-Containing Phthalonitrile Polymer Network
| Property | Value | Significance |
| Storage Modulus (at 30°C) | 3731 MPa | High stiffness and load-bearing capacity. researchgate.net |
| Glass-Transition Temperature (Tg) | >400°C | Excellent mechanical stability at extreme temperatures. researchgate.net |
| 5% Weight Loss Temperature (T₅%) | >455°C | High thermal and thermo-oxidative stability. researchgate.net |
| Water Uptake | Low | Resistance to environmental degradation and swelling. researchgate.net |
Furthermore, benzylpyrimidine-containing molecules can be physically entrapped within a pre-existing polymer network. For example, the drug GW2580, which has a 5-benzyl-pyrimidine structure, was successfully loaded into a bacterial cellulose (B213188) hydrogel to create a controlled drug release system. uminho.pt This demonstrates the integration of the compound into a polymer network without covalent bonding, relying on physical entanglement and intermolecular forces within the gel's matrix.
Materials Science Integration
Incorporation of this compound Units as Building Blocks in Advanced Materials
In materials science, a "building block" is a versatile molecular unit that can be reliably used to construct larger, more complex structures with specific functions. dyenamo.se The this compound scaffold, particularly in its substituted forms like 2,4-diamino-5-benzylpyrimidine, is recognized as a valuable heterocyclic building block for creating advanced materials. bldpharm.comontosight.ai Its value stems from a stable core structure combined with reactive functional groups (e.g., amino groups) that allow for its covalent incorporation into larger molecular or polymeric systems. ontosight.ai
The synthesis of advanced materials often relies on the defined reactivity of these building blocks. For example, the amino groups on 2,4-diamino-5-benzylpyrimidine can react with other monomers to form polymers. Researchers have synthesized novel conjugated polymers through reactions involving the methyl groups on dimethylpyrimidines, showcasing how different points on the pyrimidine ring can be activated for polymerization. rsc.org Similarly, the synthesis of pyrimidine-containing polyimides and phthalonitrile polymers uses aminopyrimidines as key monomers to build up the final network. tandfonline.comresearchgate.net
These building blocks are instrumental in developing materials for a range of applications, from high-temperature polymers to functional materials in medicinal chemistry. researchgate.netmdpi.com
Table 3: Examples of Benzylpyrimidine Derivatives as Material Building Blocks
| Building Block Derivative | Type of Advanced Material | Resulting Function/Application |
| 2,4,6-Triaminopyrimidine | Hyperbranched Polyimides | Thermally stable, soluble polymers. tandfonline.comtandfonline.com |
| 2-Amino-4,6-bis[3-(3,4-dicyano-phenoxy)phenoxy] pyrimidine | Self-Catalyzed Phthalonitrile Polymer | High-performance thermosetting resins for composites. researchgate.net |
| 2,4-Diamino-5-benzylpyrimidine | Dihydrofolate Reductase (DHFR) Inhibitors | Antibacterial and antiprotozoal agents. mdpi.com |
| 4,6-Dimethylpyrimidine | Conjugated Polymers | Semiconducting materials for electronics. rsc.org |
Design of Functional Materials Utilizing Benzylpyrimidine Scaffolds
A molecular scaffold provides the core structural framework upon which a functional material can be designed and built. mdpi.comnih.gov The this compound structure serves as an excellent scaffold, particularly for the development of bioactive agents in medicinal chemistry. acs.org The design process involves using the benzylpyrimidine core as a template and systematically modifying its peripheral functional groups to optimize its interaction with a specific biological target, such as an enzyme. ajrconline.orgresearchgate.net
A prominent example is the design of inhibitors for the enzyme dihydrofolate reductase (DHFR), a critical target for antibacterial drugs. acs.org The 2,4-diamino-5-benzylpyrimidine scaffold is a classic framework for DHFR inhibitors. The 2,4-diaminopyrimidine (B92962) portion mimics the binding of the natural substrate, folic acid, while the benzyl group extends into a neighboring hydrophobic pocket in the enzyme's active site.
The design of functional materials from this scaffold is a process of targeted chemical modification to enhance performance. Researchers create libraries of related compounds by altering the substitution pattern on the benzyl ring or modifying the pyrimidine core. These modifications are designed to improve properties such as:
Binding Affinity: Adding specific substituents to the benzyl ring to achieve a better fit within the enzyme's binding pocket.
Selectivity: Tuning the structure to ensure the molecule binds strongly to the bacterial or protozoal enzyme but weakly to the corresponding human enzyme, which is crucial for therapeutic use. mdpi.com
This structure-activity relationship (SAR) approach, guided by computational modeling and experimental testing, allows for the rational design of highly potent and selective functional materials based on the benzylpyrimidine scaffold. mdpi.comajrconline.orgresearchgate.net
Table 4: Functional Design Based on the 2,4-Diamino-5-benzylpyrimidine Scaffold
| Scaffold Modification | Target Enzyme/Process | Resulting Function | Research Context |
| Substitution on benzyl ring | Dihydrofolate Reductase (DHFR) | Inhibition of bacterial/protozoal growth | Antibacterial/Antimalarial Drug Design mdpi.comacs.org |
| Halogen substitution on pyrimidine ring | Dihydrofolate Reductase (DHFR) | Modulated antibacterial and antifungal activity | Antimicrobial Agent Development mdpi.com |
| Linkage to gibberellic acid moiety | Bacterial and Fungal Targets | Selective antimicrobial activity | Synthesis of Bioactive Chimeras mdpi.com |
| General structural modifications | Molecular Shape Analysis | Optimization of enzyme inhibition based on 3D structure | QSAR and Pharmacophore Modeling ajrconline.orgresearchgate.net |
Computational and Theoretical Investigations of 2 Benzylpyrimidine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic and geometric properties of a molecule. qulacs.org Density Functional Theory (DFT) is a widely used computational method that investigates the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
For pyrimidine-based systems, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to accurately predict molecular structures when compared with experimental data. mdpi.comias.ac.in These calculations help in understanding the molecule's reactivity and the most active sites for electrophilic and nucleophilic attacks by analyzing the molecular electrostatic potential (MESP). mdpi.com The geometry of the thiouracil nucleus, for instance, was accurately optimized using DFT, validating the method for related pyrimidine (B1678525) systems. mdpi.com
While specific DFT studies exclusively on 2-benzylpyrimidine are not extensively detailed in the provided results, the principles are broadly applicable. Such calculations would reveal the bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, provide insights into the chemical reactivity and kinetic stability of the compound. nih.gov
| Parameter | Description | Typical Calculated Value/Finding |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides bond lengths (e.g., C-N, C-C) and angles, confirming the pyrimidine ring's planarity and the benzyl (B1604629) group's orientation. vulcanchem.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Identifies regions with high electron density, often localized on the pyrimidine ring or substituents. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential onto the electron density surface. | Reveals electron-rich (negative potential, e.g., around nitrogen atoms) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. mdpi.com |
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). computabio.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. For benzylpyrimidine derivatives, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes.
Studies on substituted 2-benzylpyrimidines have explored their binding to several key protein targets:
HIV-1 Reverse Transcriptase (RT): A series of 2-arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-ones were docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. semanticscholar.org The docking results revealed key interactions, such as a hydrogen bond between the N-3-H of the pyrimidine ring and the amino acid residue Lys101. semanticscholar.org The benzyl group at C-6 was found to engage in hydrophobic interactions with residues like Tyr181, Tyr188, and Trp229. semanticscholar.orgresearchgate.net
Dihydrofolate Reductase (DHFR): 2,4-diamino-5-benzylpyrimidine derivatives are known inhibitors of DHFR, a key enzyme in nucleotide synthesis. researchgate.netontosight.ai Docking studies have shown that these compounds can form ionic interactions with conserved arginine residues in the DHFR active site. rcsb.org
Other Kinases and Enzymes: Docking has been used to evaluate benzylpyrimidine analogs against targets like eukaryotic elongation factor-2 kinase (eEF-2K) and enoyl-CoA hydratase, suggesting potential mechanisms of action. researchgate.net
These studies demonstrate that the benzyl and pyrimidine moieties are critical for establishing a network of hydrophobic, hydrogen bond, and π-π stacking interactions within the receptor's binding site, which dictates the compound's inhibitory activity. researchgate.net
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | Lys101 | Hydrogen Bond (with pyrimidine N-H) | semanticscholar.org |
| HIV-1 Reverse Transcriptase | Tyr181, Tyr188, Phe227, Trp229 | Hydrophobic & π-π stacking (with benzyl ring) | semanticscholar.orgresearchgate.net |
| Dihydrofolate Reductase (DHFR) | Conserved Arginine | Ionic Interaction | rcsb.org |
| pcDHFR | Phe69 | Favorable contacts with inhibitor side chain | rcsb.org |
Molecular Dynamics Simulations of Intermolecular Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules. mdpi.com
For pyrimidine-based inhibitors, MD simulations are used to:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 nanoseconds), researchers can evaluate the stability of the docked pose. A stable RMSD suggests that the ligand remains securely in the binding pocket. mdpi.complos.org
Analyze Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. plos.org This is particularly important for targets with flexible binding cavities. nih.gov
Refine Binding Poses: MD simulations can refine the initial poses obtained from docking, providing a more accurate representation of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that persist over time. mdpi.com
For example, MD simulations of KRAS inhibitors revealed dynamic characteristics of the protein's switches that were not apparent in static crystal structures. mdpi.com Similarly, simulations of HIV-1 protease and other enzymes help to understand the induced-fit process, where both the ligand and the receptor are flexible. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. ias.ac.in
| Simulation Goal | Key Metrics Analyzed | Typical Findings |
|---|---|---|
| Evaluate Ligand-Protein Complex Stability | Root Mean Square Deviation (RMSD) | Low and stable RMSD values (< 2 nm) indicate a stable binding pose throughout the simulation. plos.org |
| Assess Protein Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible loops or regions in the protein active site that move to accommodate the ligand. plos.org |
| Characterize Intermolecular Interactions | Hydrogen Bond Analysis, Radial Distribution Function | Determines the persistence and strength of specific hydrogen bonds and other non-covalent interactions over time. mdpi.com |
| Simulate Induced Fit | Conformational Clustering | Shows how the protein and ligand adapt their conformations to achieve optimal binding. nih.gov |
In Silico Prediction of Compound Behavior and Stability
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. computabio.comfrontiersin.org These predictions help to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity, saving time and resources. nih.gov
For novel compounds like this compound derivatives, several computational models are employed:
Lipinski's Rule of Five: This rule assesses drug-likeness based on simple physicochemical properties (molecular weight, logP, hydrogen bond donors/acceptors). Compounds that comply with this rule are more likely to be orally bioavailable. plos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For benzylpyrimidines, QSAR has been used to correlate molecular shape and hydrophobicity with inhibitory potency. iupac.org
Prediction of ADMET Properties: Specialized software can predict various properties, including gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. plos.orgmdpi.com
For instance, in silico ADMET predictions for novel thiazole (B1198619) Schiff base derivatives and benzimidazole (B57391) compounds validated their potential for oral bioavailability. plos.orgmdpi.com Such analyses for this compound would involve calculating its physicochemical descriptors and using predictive models to estimate its stability and behavior in a biological system, guiding further optimization. nih.gov
| Property | Prediction Category | Predicted Outcome/Significance |
|---|---|---|
| Lipinski's Rule of Five | Physicochemical Properties | No violations, suggesting good potential for oral bioavailability. mdpi.com |
| Gastrointestinal (GI) Absorption | Absorption | High predicted absorption, indicating it can be efficiently absorbed from the gut. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Distribution | Predicted not to cross the BBB, which can be desirable to avoid CNS side effects. |
| CYP450 Inhibition | Metabolism | Predicted to be a non-inhibitor of major CYP isoforms (e.g., 2D6, 3A4), suggesting a lower risk of drug-drug interactions. |
| AMES Toxicity | Toxicity | Predicted to be non-mutagenic. |
In Vitro Biological Activity Profiles and Mechanistic Dissections
Enzyme Inhibition Mechanism Studies
Derivatives of 2-benzylpyrimidine have been shown to inhibit several key enzymes, demonstrating their potential as therapeutic agents. The mechanisms of inhibition often involve specific interactions with the active sites of these enzymes.
Inhibition of Dihydrofolate Reductase (DHFR)
2,4-Diamino-5-benzylpyrimidines are a class of compounds that act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of both prokaryotes and eukaryotes. nih.govnih.govsci-hub.se The inhibition of bacterial DHFR is a key mechanism for the antibacterial activity of these compounds. nih.govsci-hub.se
Studies have shown that certain 2,4-diamino-5-benzylpyrimidine derivatives exhibit high potency and specificity for bacterial DHFR over its mammalian counterpart. For instance, a 3,5-bis(1-propenyl)-4-methoxy derivative was found to be an order of magnitude more active against Escherichia coli DHFR than its saturated analog and also more potent than trimethoprim (B1683648). nih.gov Similarly, 2,4-diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine demonstrated an apparent Ki value for E. coli DHFR that was 13 times lower than that of trimethoprim, indicating significantly stronger inhibition. nih.gov
The selectivity of these compounds for the bacterial enzyme is a crucial aspect of their therapeutic potential. sci-hub.senih.gov An analysis of the crystal structures of these inhibitors complexed with DHFR has revealed that specific substitutions on the benzyl (B1604629) ring, such as gem-dimethyl groups, contribute to this high selectivity and potent inhibition. nih.gov These substitutions are thought to facilitate favorable interactions within the enzyme's active site. nih.govrcsb.org
Table 1: Inhibition of E. coli Dihydrofolate Reductase by this compound Derivatives
| Compound | Relative Potency vs. Trimethoprim | Reference |
|---|---|---|
| 3,5-bis(1-propenyl)-4-methoxy derivative | More active | nih.gov |
| 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | 13-fold lower Ki | nih.gov |
| 2,4-diamino-5-(3,4,5-triethylbenzyl)pyrimidine | Equipotent | nih.govdrugbank.com |
Inhibition of HIV-1 Reverse Transcriptase (RT)
Certain derivatives of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.combjmu.edu.cnnih.govnih.gov These compounds disrupt the viral replication cycle by binding to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, thereby inhibiting its function. mdpi.comimmunopaedia.org.za
A novel series of 2-arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidin-4(3H)-ones (S-DABOs) displayed significant activity against HIV-1 RT. mdpi.comnih.gov Notably, compounds 8h, 8l, and 8n from this series exhibited IC50 values in the range of 0.41 µM to 0.71 µM, which is considerably more potent than the reference drug nevirapine (B1678648) (IC50 = 6.29 µM). mdpi.com The structure-activity relationship studies indicated that modifications at the N(3)/C(4) position of the pyrimidine (B1678525) ring can influence the hydrogen bonding interactions with key amino acid residues, such as Lys101, which are crucial for inhibitory activity. nih.gov
Table 2: In Vitro Anti-HIV-1 RT Activity of 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidin-4(3H)-ones
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 8h | 0.41 | mdpi.com |
| 8l | 0.71 | mdpi.com |
| 8n | 0.70 | mdpi.com |
| Nevirapine (control) | 6.29 | mdpi.com |
Inhibition of Cyclooxygenase (COX) Isozymes (COX-1, COX-2)
Pyrimidine derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) isozymes, which are key enzymes in the inflammatory pathway. mdpi.comnih.gov Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
Studies on certain pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. mdpi.com Some of these compounds showed selectivity towards COX-2 that was comparable to or even better than established drugs like meloxicam. mdpi.com The larger binding pocket in the active site of COX-2 compared to COX-1 is thought to contribute to this selective inhibition. mdpi.com
Mechanistic Characterization of Enzyme-Inhibitor Interactions (e.g., binding to active sites)
The inhibitory activity of this compound derivatives is intrinsically linked to their ability to bind to the active sites of their target enzymes. For DHFR inhibitors, molecular modeling and X-ray crystallography have shown that these compounds can form specific interactions with amino acid residues within the active site. nih.govrcsb.org For example, the carboxylate of an ω-carboxyalkyloxy side chain on a trimethoprim analog was found to form ionic interactions with a conserved arginine residue in the DHFR substrate-binding pocket. rcsb.org
In the case of HIV-1 RT inhibitors, S-DABO derivatives are known to interact with a non-nucleoside binding pocket (NNBP) near the catalytic site. mdpi.com Key interactions include hydrogen bonding between the N-3-H of the pyrimidine ring and the amino acid residue Lys101. mdpi.com Furthermore, hydrophobic interactions with aromatic residues such as Tyr181, Tyr188, and Trp229 are crucial for the binding and inhibitory activity of these compounds. mdpi.compreprints.org Molecular modeling studies have been instrumental in understanding these binding modes and guiding the design of more potent inhibitors. mdpi.comnih.gov
In Vitro Antimicrobial and Antiviral Efficacy
The enzyme-inhibiting properties of this compound derivatives translate into a broad spectrum of antimicrobial and antiviral activities.
Evaluation of Antibacterial Spectrum and Potency (e.g., against Escherichia coli, Staphylococcus aureus, anaerobic organisms)
2,4-Diamino-5-benzylpyrimidines have demonstrated significant in vitro antibacterial activity against a range of bacteria, including both aerobic and anaerobic species. nih.govnih.govresearchgate.net Certain alkenyl derivatives of 2,4-diamino-5-benzylpyrimidine have shown high activity against anaerobic organisms like Bacteroides species and Fusobacterium, with potency equal to or greater than the control drug metronidazole (B1676534) in some cases. nih.govdrugbank.com The antibacterial profile of these compounds was also notable against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov
While some derivatives show potent broad-spectrum activity, others exhibit more targeted effects. nih.govnih.gov For instance, the 3,5-bis(1-propenyl)-4-methoxy derivative, despite its strong inhibition of E. coli DHFR, was less active in vitro against Gram-negative organisms. nih.gov This discrepancy can sometimes be attributed to factors like the permeability of the bacterial cell wall. capes.gov.br In contrast, some 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidine derivatives displayed outstanding activity against Gram-positive organisms and broad-spectrum activity equivalent to trimethoprim. nih.govdrugbank.com
Furthermore, studies on 2-(benzylthio)pyrimidine derivatives have also revealed antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org
Table 3: Antibacterial Activity of Selected this compound Derivatives
| Derivative Class | Target Organisms | Notable Activity | Reference(s) |
|---|---|---|---|
| 2,4-Diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines | Anaerobic bacteria (Bacteroides, Fusobacterium), N. gonorrhoeae, S. aureus | Equal to or better than metronidazole against anaerobes | nih.govdrugbank.com |
| 2,4-Diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines | Gram-positive organisms, broad-spectrum | Outstanding activity against Gram-positives, equivalent to trimethoprim | nih.govdrugbank.com |
| Brodimoprim and Metioprim | Anaerobic bacteria | Two to four times more active than trimethoprim | nih.gov |
| 2-(Benzylthio)pyrimidines | Multi-resistant E. coli and S. aureus | Significant activity against tested strains | scirp.org |
Assessment of Antifungal Activity
Derivatives of this compound have been investigated for their potential as antifungal agents. Studies have shown that certain pyrimidine derivatives exhibit significant in vitro activity against various fungal strains. For instance, some synthesized pyrimidine derivatives demonstrated notable activity against Aspergillus niger. nih.gov In other research, pyrimidine derivatives containing an amide moiety were tested against several plant pathogenic fungi. frontiersin.org Specifically, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl) pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed a 100% inhibition rate against Phomopsis sp., which was superior to the control drug, Pyrimethanil (85.1% inhibition). frontiersin.org The latter compound, 5o , was particularly effective against Phompsis sp., with an EC50 value of 10.5 μg/ml, outperforming Pyrimethanil (32.1 μg/ml). frontiersin.org
Furthermore, a series of pyrazolopyridine and pyridopyrimidine derivatives were synthesized and evaluated. derpharmachemica.com Compounds with a fluorine substituent at the para-position of the phenyl ring, as well as those with a pyridopyrimidine-2-thione containing a free –NH or –SH group, showed enhanced in vitro antifungal activity against Candida albicans. derpharmachemica.com Similarly, certain chromeno pyrimidine-4,6-diones derivatives were assessed, with one compound showing good antifungal activity against C. albicans with a minimum inhibitory concentration (MIC) of 25 mg/mL. derpharmachemica.com Hybrid bis-(imidazole)-pyridine and bis-(benzimidazole)-pyridine derivatives also displayed activity against Candida albicans and Rhodotorula sp., with MIC values ranging from 3.9 to 31.25 µg/mL. nih.gov
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Activity Metric | Result | Reference(s) |
| Pyrimidine derivatives | Aspergillus niger | Significant activity | --- | nih.gov |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl) pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Inhibition Rate | 100% | frontiersin.org |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phompsis sp. | EC50 | 10.5 µg/ml | frontiersin.org |
| Pyridopyrimidine-2-thione derivatives | Candida albicans | Enhanced activity | --- | derpharmachemica.com |
| Chromeno pyrimidine-4,6-diones derivative | C. albicans | MIC | 25 mg/mL | derpharmachemica.com |
| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | Candida albicans, Rhodotorula sp. | MIC | 3.9 - 31.25 µg/mL | nih.gov |
In Vitro Antiviral Activity against Specific Pathogens (e.g., HIV-1)
The antiviral properties of this compound derivatives, particularly against Human Immunodeficiency Virus Type 1 (HIV-1), have been a significant area of research. Several studies have demonstrated the potential of these compounds as HIV-1 inhibitors.
A novel series of 2-arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones were synthesized and evaluated for their activity against HIV-1 reverse transcriptase (RT). mdpi.com Several of these compounds, notably 8h , 8l , and 8n , showed promising activity with IC50 values ranging from 0.41 μM to 0.71 μM, which were significantly better than the reference drug nevirapine (IC50 = 6.29 µM). mdpi.com The anti-HIV-1 activity of some of these compounds was confirmed in TZM-bl cell lines, where they were shown to inhibit wild-type virus infection. mdpi.com
In another study, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and tested for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. rsc.org Compound 4a from this series displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org
Furthermore, fourteen novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed as HIV-1 RT inhibitors. nih.gov The most active compounds in this series, 7k and 7m , inhibited RT activity with IC50 values of 14.18 and 12.26 μM, respectively. nih.gov Subsequent anti-HIV-1 and cytotoxicity studies on the five most potent RT inhibitors revealed that most retained significant anti-HIV-1 potency with a good safety index. nih.gov
However, not all pyrimidine derivatives have shown anti-HIV activity. A series of newly synthesized pyrimidine analogues were evaluated in vitro in human MT-4 cells against HIV-1 (strain IIIB) and HIV-2 (strain ROD), and none of the tested compounds exhibited inhibition of HIV-1 and HIV-2 replication. researchgate.net
Table 2: In Vitro Anti-HIV-1 Activity of this compound Derivatives
| Compound/Derivative Class | Target/Assay | Activity Metric | Result | Reference(s) |
| 2-arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones (e.g., 8h, 8l, 8n) | HIV-1 RT | IC50 | 0.41 - 0.71 µM | mdpi.com |
| Imidazo[1,2-a]pyridine-Schiff base derivative (4a) | HIV-1 (MT-4 cells) | EC50 | 82.02 µg/ml | rsc.org |
| 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives (7k, 7m) | HIV-1 RT | IC50 | 12.26 - 14.18 µM | nih.gov |
| Newly synthesized pyrimidine analogues | HIV-1 & HIV-2 (MT-4 cells) | Inhibition | None exhibited | researchgate.net |
Cellular Mechanisms of Antimicrobial Action (e.g., interference with DNA synthesis, disruption of cell wall synthesis)
The antimicrobial effects of this compound and its derivatives are attributed to several cellular mechanisms, primarily interfering with essential biosynthetic pathways in microbes.
Interference with Nucleic Acid Synthesis: A primary mechanism of action for many pyrimidine-based antimicrobials is the inhibition of nucleic acid synthesis. creative-biolabs.com This can occur through the inhibition of enzymes crucial for the production of purines and pyrimidines, which are the building blocks of DNA and RNA. oregonstate.education For example, sulfonamides, which are structural analogues of a precursor in the folic acid synthesis pathway, block the bacterial biosynthesis of folic acid. This, in turn, inhibits the synthesis of pyrimidines and purines necessary for nucleic acid formation. oregonstate.education Another mechanism involves the inhibition of enzymes directly involved in DNA replication, such as DNA gyrase. creative-biolabs.com Some antibacterial agents work by stabilizing the enzyme-DNA complex, thereby interrupting the religation step of DNA synthesis. creative-biolabs.com
Disruption of Cell Wall Synthesis: Another significant mechanism of antimicrobial action is the disruption of bacterial cell wall synthesis. sigmaaldrich.com The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cellular integrity. sigmaaldrich.comlibretexts.org Antibiotics targeting this structure can inhibit the synthesis of peptidoglycan, leading to a weakened cell wall and eventual cell lysis. sigmaaldrich.comlibretexts.org This mode of action is selectively toxic to bacteria as human cells lack a peptidoglycan cell wall. sigmaaldrich.com Some pyrimidine derivatives have been reported to exert their antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes. The process of peptidoglycan construction begins in the cytoplasm, and certain antibiotics can interfere with the synthesis of the basic building blocks. sigmaaldrich.com
In Vitro Antiproliferative Activity and Cellular Effects
Cytotoxicity Assays on Cancer Cell Lines (e.g., MCF-7, SW480)
Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines in vitro.
In studies involving the human breast cancer cell line MCF-7 , a series of 2,4,6-trisubstituted pyrimidine derivatives were evaluated. sioc-journal.cn Most of these compounds showed moderate to potent antiproliferative activities. sioc-journal.cn Specifically, novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and tested against MCF-7 cells, showing cytotoxic effects. nih.gov Furthermore, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were investigated for their antiproliferative activity against MCF-7 cells. Compound 2 in this series showed the best effect with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com
Regarding the colon cancer cell line SW480 , novel pyrimidine-morpholine hybrids were assessed for their antiproliferative activity. frontiersin.org All tested derivatives showed appropriate cytotoxic potential with IC50 values ranging from 5.12 to 117.04 μM. Compound 2g was the most potent, with an IC50 value of 5.10 ± 2.12 μM against SW480 cells. frontiersin.org
Other studies have also highlighted the cytotoxicity of pyrimidine derivatives. For instance, 2-anilino-4-(benzimidazol-2-yl)pyrimidines exhibited antiproliferative activity for several cancer cell lines in submicromolar concentrations. nih.gov Benzochromenopyrimidines were screened against LoVo and HCT-116 colorectal cancer cell lines, with several compounds showing good activities compared to standard drugs. mdpi.com
Table 3: In Vitro Cytotoxicity of this compound Derivatives on Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference(s) |
| 2,4,6-trisubstituted pyrimidine derivatives | MCF-7 | Antiproliferative Activity | Moderate to potent | sioc-journal.cn |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | IC50 | 4.3 ± 0.11 µg/mL (0.013 µM) | mdpi.com |
| Pyrimidine-morpholine hybrid (Compound 2g) | SW480 | IC50 | 5.10 ± 2.12 μM | frontiersin.org |
| 2-anilino-4-(benzimidazol-2-yl)pyrimidines | Various cancer cell lines | Antiproliferative Activity | Submicromolar concentrations | nih.gov |
Investigation of Cell Cycle Modulation
The antiproliferative effects of this compound derivatives are often linked to their ability to modulate the cell cycle in cancer cells.
A study on novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives investigated their effect on the cell cycle of MCF-7 breast cancer cells using fluorescence-activated cell sorting (FACS). nih.gov The results indicated that these compounds induced a G2/M phase cell cycle arrest in the MCF-7 cells. nih.gov
Similarly, the investigation of pyrimidine-morpholine hybrids revealed that the most potent compound, 2g , could induce phase arrest in MCF-7 breast cancer cells. frontiersin.org
Apoptosis Induction Mechanisms
In addition to cell cycle modulation, the induction of apoptosis is a key mechanism through which this compound derivatives exert their anticancer effects.
Research on novel pyrimidine-morpholine hybrids demonstrated that these compounds could induce apoptosis in the SW480 colon cancer cell line. frontiersin.org In a study of triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives, the apoptotic effect of these compounds was evidenced by an increase in the activity of caspase-9 in MCF-7 cells. nih.gov
Another study on styrylquinolines showed that compound 3a induced apoptosis in SW480 and SW620 cells, as evidenced by increased levels of caspase 3. semanticscholar.org In contrast, compound 3d appeared to inhibit cancer cell growth through a different, non-apoptotic cell death mechanism, which was associated with a pro-oxidant response. semanticscholar.org The treatment of SW480 cells with certain extracts has also been shown to increase cytotoxicity, which corresponds with a reduction in cell viability and an activation of caspase 8 over time. researchgate.net
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory actions of this compound derivatives are often attributed to their ability to modulate the production of pro-inflammatory molecules and interfere with the signaling cascades that drive the inflammatory response.
Research has shown that certain benzylpyrimidine derivatives can effectively reduce the levels of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
PGE2 is a principal mediator of inflammation, and its synthesis is largely dependent on the activity of cyclooxygenase (COX) enzymes. nih.govopenaccessjournals.com Several studies have demonstrated that pyrimidine-based compounds can inhibit COX enzymes, thereby reducing PGE2 production. nih.gov For instance, two isomeric benzylpyrimidine analogs, compounds 71 and 72, were found to be potent inhibitors of the COX-2 enzyme, with IC50 values of 0.104 μM and 0.114 μM, respectively. nih.gov Another related derivative, compound 73, showed even greater potency with an IC50 of 0.057 μM. nih.gov The general mechanism for many anti-inflammatory drugs involves the suppression of COX-1 and COX-2 activity, which in turn diminishes the generation of PGE2. nih.gov
Similarly, TNF-α is a critical cytokine that drives inflammatory processes. wikipedia.org A patent for 5-(substituted benzyl)pyrimidine-2,4,6(1H,3H,5H)-trione analogs described their ability to inhibit the secretion of pro-inflammatory cytokines, including TNF-α. google.com This inhibition is a key aspect of their anti-inflammatory potential.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Isomeric Benzylpyrimidine Analog 71 | COX-2 | 0.104 μM | nih.gov |
| Isomeric Benzylpyrimidine Analog 72 | COX-2 | 0.114 μM | nih.gov |
| Benzylpyrimidine Derivative 73 | COX-2 | 0.057 μM | nih.gov |
The anti-inflammatory effects of this compound derivatives are underpinned by their modulation of specific cellular signaling pathways. A crucial pathway in inflammation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The NF-κB pathway is a central signaling route for the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. nih.govgoogle.com
A study on 5-(substituted benzyl)pyrimidine-2,4,6(1H,3H,5H)-trione analogs revealed their capacity to inhibit the NF-κB transcription factor. google.com By doing so, they can block the downstream expression of COX-2 and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of PGE2 and nitric oxide (NO). google.com The inhibition of the translocation of the p65 subunit of NF-κB into the nucleus is a key mechanism by which some of these compounds exert their anti-inflammatory effects. researchgate.net
Furthermore, the inhibition of COX-2 is a well-documented mechanism for pyrimidine derivatives. nih.govnih.gov For example, pyrano[2,3-d]pyrimidine derivatives have been shown to potently suppress COX-2 activity, with IC50 values as low as 0.04 μM. nih.gov
| Compound Class | Affected Pathway | Mechanism of Action | Reference |
|---|---|---|---|
| 5-(substituted benzyl)pyrimidine-2,4,6(1H,3H,5H)-trione analogs | NF-κB Signaling | Inhibition of NF-κB transcription factor, leading to decreased COX-2 and iNOS expression. | google.com |
| 2-aryl-5-benzylpyrimidine-4,6-diamines | NF-κB Signaling | Inhibited the translocation of p65 to the nucleus in RAW264.7 cells. | researchgate.net |
| Isomeric benzylpyrimidine analogs | Cyclooxygenase (COX) Pathway | Potent inhibition of COX-2 enzyme activity. | nih.gov |
Other In Vitro Biological Activities (e.g., Antioxidant Properties)
In addition to their anti-inflammatory effects, some pyrimidine derivatives have demonstrated antioxidant properties in vitro. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. ajol.info
The antioxidant potential of pyrimidine derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ajol.info In one study, a series of pyranopyrimidine derivatives were synthesized and tested for their radical scavenging activity. ajol.info Several of these compounds exhibited potent antioxidant effects, with some showing activity comparable to or greater than the standard antioxidant, ascorbic acid. ajol.info For instance, compound P3 from this series displayed an IC50 value of 12 µg/ml in the DPPH assay, which was more potent than ascorbic acid (IC50 = 50 µg/ml). ajol.info
| Compound Series | Compound | Antioxidant Activity (DPPH IC50) | Reference |
|---|---|---|---|
| Pyranopyrimidines | P3 | 12 µg/ml | ajol.info |
| P5 | 50 µg/ml | ajol.info | |
| P7 | 54 µg/ml | ajol.info | |
| Standard | Ascorbic Acid | 50 µg/ml | ajol.info |
Advanced Analytical and Characterization Methodologies for 2 Benzylpyrimidine Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 2-benzylpyrimidine by examining the interaction of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. In a typical ¹H NMR spectrum of this compound, the benzylic protons would appear as a characteristic singlet, while the aromatic protons of the benzyl (B1604629) and pyrimidine (B1678525) rings would exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous assignment. emerypharma.com
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectral overlaps and establish connectivity between atoms. emerypharma.comnih.gov COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, confirming the carbon backbone structure.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. Electron Ionization Mass Spectrometry (EIMS) would produce a molecular ion peak (M⁺) corresponding to the compound's mass, along with a series of fragment ions that provide structural clues. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, from which the molecular formula can be derived with high confidence. mdpi.com Metastable Ion Kinetic Energy Spectrometry (MIKES) can be used to study the fragmentation pathways of the molecular ion, further aiding in structural confirmation.
Infrared (IR) Spectroscopy probes the vibrational modes of the molecule, identifying the functional groups present. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methylene (B1212753) bridge, as well as C=N and C=C stretching vibrations within the pyrimidine ring. scialert.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq Aromatic systems like this compound exhibit characteristic π → π* transitions, and the position and intensity of the absorption maxima can be influenced by the solvent and substitution patterns. scialert.netpsu.edu
Table 1: Representative Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~4.2 ppm (s, 2H, -CH₂-); 7.2-7.4 ppm (m, 5H, Phenyl-H); 7.5 ppm (t, 1H, Pyrimidine-H5); 8.8 ppm (d, 2H, Pyrimidine-H4,6) |
| ¹³C NMR | Chemical Shift (δ) | ~45 ppm (-CH₂-); 120-140 ppm (Aromatic C); ~157 ppm (Pyrimidine C4,6); ~165 ppm (Pyrimidine C2) |
| HRMS | m/z [M+H]⁺ | Calculated exact mass for C₁₁H₁₁N₂ |
| IR | Wavenumber (cm⁻¹) | ~3030 (Aromatic C-H stretch); ~2950 (Aliphatic C-H stretch); ~1580, 1495 (C=C/C=N stretch) |
| UV-Vis | λmax (nm) | ~250-280 nm (π → π* transitions) |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on general principles of spectroscopy for similar structures.
Crystallographic Techniques for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map. nih.gov This map allows for the determination of bond lengths, bond angles, and torsional angles with high precision, providing an unambiguous confirmation of the molecular structure and revealing information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. vensel.orgresearchgate.netnih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 9.3 Å, c = 18.2 Å, β = 91.5° |
| Volume | 1453 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.25 g/cm³ |
| R-factor | < 0.05 |
Note: This data is illustrative and represents typical values for a small organic molecule. vensel.org
Chromatographic and Separation Sciences for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. researchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for the analysis of this compound. researchgate.netnih.gov Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.gov
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov this compound, being relatively stable, can be analyzed by GC using a capillary column with a non-polar stationary phase. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural information, making it a powerful tool for identifying and quantifying this compound in complex matrices. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.comnih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and for detecting trace amounts of this compound and its potential metabolites or degradation products. mdpi.comnih.govresearchgate.net
Table 3: Typical Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (gradient) | UV at 254 nm |
| GC | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| LC-MS | C18 (2.1 x 50 mm, 1.8 µm) | Acetonitrile:Water with 0.1% Formic Acid | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Note: These conditions are examples and would require optimization for specific applications.
Application of Chemometric and Multivariate Analytical Techniques
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, multivariate analytical techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to complex datasets generated from spectroscopic and chromatographic analyses. For instance, these methods can be used to analyze subtle variations in NMR or LC-MS data from different synthesis batches to identify patterns related to purity or impurity profiles. nih.gov This approach allows for a more comprehensive understanding of the data and can aid in quality control and process optimization.
Method Validation for Research Applications and Data Reliability
To ensure the quality, reliability, and consistency of analytical results, the methods used for the characterization of this compound must be validated. researchgate.netslideshare.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. certified-laboratories.comupm-inc.comgavinpublishers.com Key validation parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH), include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Documenting these validation parameters is essential for ensuring that the analytical data generated in the research of this compound is accurate and reliable. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-benzylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A common route involves ligand coupling reactions, such as treating phenyl 2-pyrimidinyl sulfoxide with benzylmagnesium chloride, though this may yield this compound as a minor product . Alternative pathways include reductive alkylation or cross-coupling reactions. Optimizing stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature (typically 60–100°C) can enhance yield. Characterization via -NMR and LC-MS is critical to confirm purity and structure .
Q. How can researchers characterize this compound and its derivatives using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for pyrimidine and benzyl groups). -NMR identifies carbonyl (C=O) and aromatic carbons .
- X-ray Crystallography : For crystalline derivatives, X-ray diffraction provides bond-length data and confirms stereochemistry, as demonstrated in hemiaminal derivatives of 2-aminopyrimidine .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm) and C-N (~1250 cm) validate functional groups .
Q. What biochemical assays are suitable for studying this compound’s interactions with enzymes like cytochrome P450?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4) with fluorogenic substrates. Measure activity via fluorescence decline in the presence of this compound (IC determination) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (). Pre-incubate the enzyme with this compound and monitor conformational changes via circular dichroism (CD) .
Advanced Research Questions
Q. How can researchers design derivatization strategies to enhance this compound’s bioactivity?
- Methodological Answer :
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the benzyl ring to modulate electron density and binding affinity. For example, nitrobenzaldehyde derivatives can form hemiaminal adducts via Schiff base reactions .
- Heterocyclic Fusion : Attach pyrimidine to bipyridyl or sulfonamide scaffolds to improve solubility or target specificity. Monitor synthetic efficiency via HPLC and bioactivity via MIC assays against bacterial strains .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in cytochrome P450’s active site. Validate with MD simulations (AMBER/CHARMM) to assess stability over 100-ns trajectories .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with inhibitory potency to guide rational design .
Q. How should researchers address contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free media), and compound purity (HPLC ≥95%).
- Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Mechanistic Studies : Use CRISPR-edited cell models to isolate target pathways and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
